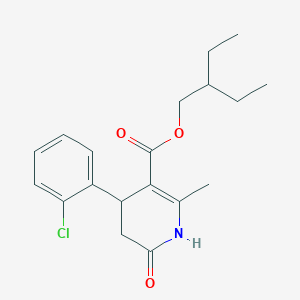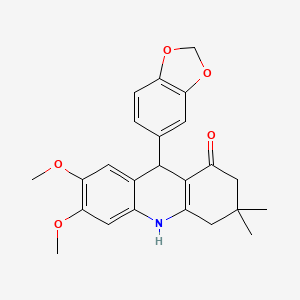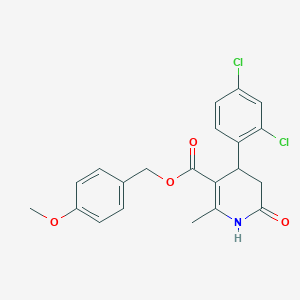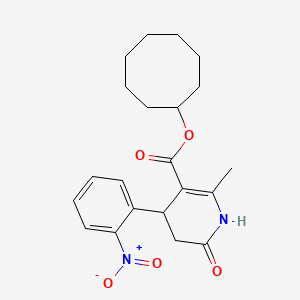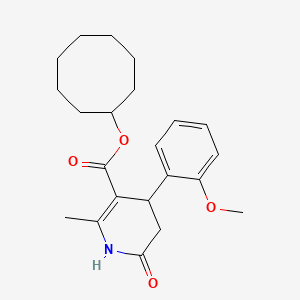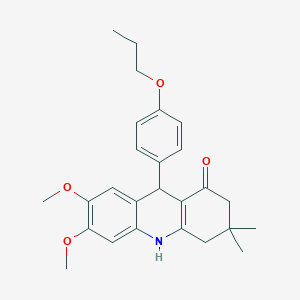
6,7-dimethoxy-3,3-dimethyl-9-(4-propoxyphenyl)-3,4,9,10-tetrahydroacridin-1(2H)-one
Vue d'ensemble
Description
6,7-Dimethoxy-3,3-dimethyl-9-(4-propoxyphenyl)-3,4,9,10-tetrahydro-1(2H)-acridinone is a synthetic organic compound belonging to the acridinone family. Acridinones are known for their diverse biological activities, including anticancer, antiviral, and antibacterial properties. This particular compound is characterized by its unique structural features, which include methoxy groups, a propoxyphenyl group, and a tetrahydroacridinone core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3,3-dimethyl-9-(4-propoxyphenyl)-3,4,9,10-tetrahydroacridin-1(2H)-one typically involves multiple steps:
Formation of the Acridinone Core: The acridinone core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted aniline and a ketone. The reaction is usually carried out under acidic conditions, often using sulfuric acid or hydrochloric acid as a catalyst.
Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced through methylation reactions. This can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Attachment of the Propoxyphenyl Group: The propoxyphenyl group can be attached through a nucleophilic substitution reaction. This involves reacting the acridinone intermediate with 4-propoxyphenyl bromide or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the acridinone core, converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Products may include 6,7-dimethoxy-3,3-dimethyl-9-(4-propoxyphenyl)-3,4,9,10-tetrahydroacridin-1(2H)-one-6-aldehyde or corresponding carboxylic acids.
Reduction: The major product would be the reduced form of the acridinone, such as 6,7-dimethoxy-3,3-dimethyl-9-(4-propoxyphenyl)-3,4,9,10-tetrahydro-1(2H)-acridinol.
Substitution: Products depend on the substituent introduced, such as nitro or bromo derivatives.
Applications De Recherche Scientifique
6,7-Dimethoxy-3,3-dimethyl-9-(4-propoxyphenyl)-3,4,9,10-tetrahydro-1(2H)-acridinone has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6,7-dimethoxy-3,3-dimethyl-9-(4-propoxyphenyl)-3,4,9,10-tetrahydroacridin-1(2H)-one involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation, apoptosis, or signal transduction.
Pathways Involved: It may modulate pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, or NF-κB pathway, leading to inhibition of cancer cell growth or induction of cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine: A parent compound with a simpler structure, known for its antibacterial and antimalarial properties.
Acridone: Another related compound with a similar core structure, studied for its anticancer and antiviral activities.
9-Phenylacridine: A derivative with a phenyl group, known for its photophysical properties and potential use in organic electronics.
Uniqueness
6,7-Dimethoxy-3,3-dimethyl-9-(4-propoxyphenyl)-3,4,9,10-tetrahydro-1(2H)-acridinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy and propoxyphenyl groups enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
6,7-dimethoxy-3,3-dimethyl-9-(4-propoxyphenyl)-2,4,9,10-tetrahydroacridin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO4/c1-6-11-31-17-9-7-16(8-10-17)24-18-12-22(29-4)23(30-5)13-19(18)27-20-14-26(2,3)15-21(28)25(20)24/h7-10,12-13,24,27H,6,11,14-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAKKNOMRCTNNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C3=CC(=C(C=C3NC4=C2C(=O)CC(C4)(C)C)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(DIMETHYLAMINO)PHENYL]-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE](/img/structure/B4263162.png)
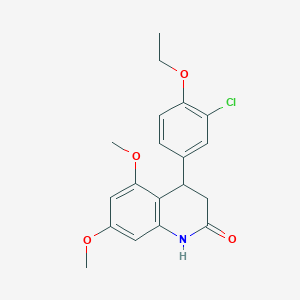
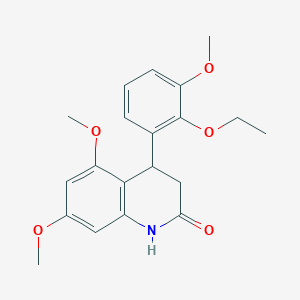
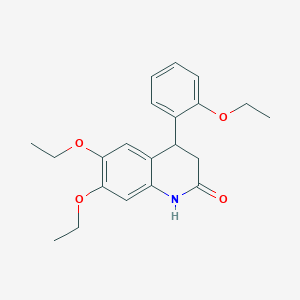
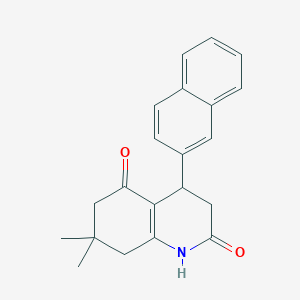

![4-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE](/img/structure/B4263193.png)
![3'-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-ethyl-5-methyl-5'-phenyl-3H,3'H-4,4'-biimidazole](/img/structure/B4263199.png)
![5-(6-bromo-1,3-benzodioxol-5-yl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4263205.png)
